molecular formula C20H16ClN5O4S3 B2843663 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921487-24-3

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2843663
M. Wt: 522.01
InChI Key: WUITXYHSLZFKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4S3 and its molecular weight is 522.01. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structure-Activity Relationships in Drug Design

Research has shown that modifications to the molecular structure of certain compounds can significantly impact their metabolic stability and efficacy as inhibitors of key enzymes involved in disease pathways. For example, analogs with variations in heterocyclic rings have been studied for their potential to improve metabolic stability while maintaining or enhancing their inhibitory activity against specific targets like PI3Kα and mTOR, crucial for cancer treatment (Stec et al., 2011).

2. Photovoltaic Efficiency and Ligand-Protein Interactions

The photovoltaic efficiency of certain benzothiazolinone acetamide analogs has been investigated, showing promise for their use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and potential for application in photovoltaic cells. Additionally, their interaction with biological targets such as Cyclooxygenase 1 (COX1) has been studied through molecular docking, highlighting their potential in drug discovery (Mary et al., 2020).

3. Anticancer Agents with Low Toxicity

Developments in anticancer agents focus on reducing toxicity while enhancing antiproliferative activity. Research into compounds with the urea moiety replacing the acetamide group has shown promising results in reducing acute oral toxicity and effectively inhibiting tumor growth in mouse models, offering a path toward safer and more effective cancer therapies (Xie et al., 2015).

4. Biological Activity and Molecular Docking

The synthesis and evaluation of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives have provided insights into their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. Molecular docking studies suggest these compounds bind to non-metallic active sites of enzymes, indicating potential for therapeutic applications (Gull et al., 2016).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4S3/c1-33(29,30)14-6-7-15-16(9-14)32-20(24-15)25-17(27)8-13-10-31-19(23-13)26-18(28)22-12-4-2-11(21)3-5-12/h2-7,9-10H,8H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUITXYHSLZFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

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